7-Chloro-5-fluoro-2,4-dimethyl-1H-indole
Description
Properties
Molecular Formula |
C10H9ClFN |
|---|---|
Molecular Weight |
197.63 g/mol |
IUPAC Name |
7-chloro-5-fluoro-2,4-dimethyl-1H-indole |
InChI |
InChI=1S/C10H9ClFN/c1-5-3-7-6(2)9(12)4-8(11)10(7)13-5/h3-4,13H,1-2H3 |
InChI Key |
SBFAYSJFUUAWQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=C2N1)Cl)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-chloro-5-fluoro-2,4-dimethyl-1H-indole with structurally related indole derivatives, focusing on substituent patterns, molecular properties, and synthetic routes:
Key Comparative Insights:
Substituent Effects: Halogens: The presence of chlorine at position 7 (vs. Fluorine at position 5 improves metabolic stability compared to non-fluorinated analogs . Methyl Groups: The 2,4-dimethyl substitution in the target compound significantly elevates lipophilicity (predicted LogP ~3.5) compared to mono-methylated analogs (e.g., LogP 2.8 for ), which may improve membrane permeability .
Synthetic Complexity :
- The target compound requires sequential functionalization of the indole core. For example, fluorine can be introduced via electrophilic fluorination, while methyl groups are added via alkylation with methyl iodide or tosylmethyl reagents .
- In contrast, 5-chloro-4-fluoro-2-methyl-1H-indole is synthesized via palladium-catalyzed cross-coupling, highlighting divergent strategies for halogen placement.
Biological Relevance :
- Indole derivatives with 7-chloro-5-fluoro substitutions (e.g., ) show activity against tyrosine kinases and apoptosis pathways. The additional 2,4-dimethyl groups in the target compound may enhance selectivity for specific kinase isoforms .
- Compounds like 7-chloro-2-methyl-1H-indole are precursors to antiviral agents, suggesting that the target compound’s structural features could be leveraged for similar applications.
Stability and Solubility: The 2,4-dimethyl groups in the target compound reduce aqueous solubility compared to non-methylated analogs (e.g., solubility of 7-chloro-5-fluoro-1H-indole is ~0.1 mg/mL in water). This necessitates formulation optimization for in vivo studies.
Research Findings and Data Tables
Table 1: Calculated Physicochemical Properties
Preparation Methods
Nitroarene Precursor Preparation
The synthesis begins with 3-chloro-4-fluoro-6-methylnitrobenzene as the key intermediate. Halogenation and methylation steps are employed to install the chloro, fluoro, and methyl groups at positions 5, 7, 2, and 4 of the benzene ring. For example:
Enamine Formation
The nitroarene reacts with N,N-dimethylformamide di-isopropyl acetal in dimethylformamide (DMF) at 100°C for 3 hours to form an enamine intermediate. This step activates the nitro group for subsequent reductive cyclization:
Reductive Cyclization
The enamine undergoes cyclization using iron powder and silica gel in a toluene-acetic acid mixture. Silica gel enhances reaction homogeneity, while acetic acid protonates intermediates to drive the reaction forward. Key parameters include:
Table 1: Leimgruber-Batcho Reaction Optimization
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst | Fe powder + SiO₂ | Prevents agglomeration |
| Solvent | Toluene:AcOH (2:1) | Enhances cyclization |
| Workup | 2N HCl wash | Removes unreacted amine |
Catalytic Reductive Cyclization of Nitrobenzyl Ketones
A patented method leverages palladium on carbon (Pd/C) for catalytic hydrogenation of nitrobenzyl carbonyl precursors. This approach avoids harsh acidic conditions and improves atom economy:
Substrate Design
The precursor 2-nitro-3-chloro-4-fluoro-5,7-dimethylbenzyl ketone is synthesized via:
Hydrogenation Conditions
-
Catalyst : 5% Pd/C (0.5 equiv).
-
Solvent : Ethanol/water (9:1).
The reaction proceeds via nitro reduction to an amine, followed by intramolecular cyclization to form the indole nucleus. Post-reaction purification via 5% NaOH washes and recrystallization from toluene achieves 70% yield .
Fischer Indole Synthesis with Modified Phenylhydrazines
While less common for polysubstituted indoles, the Fischer method offers an alternative route using 4-chloro-5-fluoro-2,6-dimethylphenylhydrazine and acetone under acidic conditions:
Hydrazine Synthesis
Cyclization
Heating the hydrazine with acetone in polyphosphoric acid (PPA) at 120°C induces cyclodehydration. However, this method suffers from low regioselectivity (<50% yield) due to competing formation of 2,4-dimethyl isomers.
Post-Functionalization of Preformed Indoles
Directed C-H Fluorination
A two-step protocol modifies 7-chloro-2,4-dimethylindole:
-
Lithiation : LDA (2.5 equiv) at −78°C in THF.
-
Electrophilic fluorination : N-fluorobenzenesulfonimide (NFSI) at −40°C.
This method achieves 85% fluorination at position 5 but requires stringent anhydrous conditions.
Palladium-Mediated Chlorination
Using Pd(OAc)₂ and CuCl₂ in DMF, chlorination occurs selectively at position 7 via directed C-H activation. The reaction proceeds at 110°C for 24 hours with 80% conversion .
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for 7-Chloro-5-fluoro-2,4-dimethyl-1H-indole
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Leimgruber-Batcho | 70–75 | 99 | Industrial | Moderate |
| Catalytic Hydrogenation | 70 | 98 | Pilot-scale | High |
| Fischer Indole | <50 | 90 | Laboratory | Low |
| Post-Functionalization | 80–85 | 95 | Laboratory | High |
Challenges and Optimization Strategies
Q & A
Q. What are the recommended synthetic routes for 7-chloro-5-fluoro-2,4-dimethyl-1H-indole, and how can reaction conditions be optimized for yield?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous indole derivatives (e.g., 5-fluoro-3-(2-(4-fluorophenyl)triazol-1-yl)ethyl-1H-indole) suggest using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures . For 7-chloro-5-fluoro-2,4-dimethyl-1H-indole, introduce methyl groups via Friedel-Crafts alkylation or palladium-catalyzed C–H activation at positions 2 and 4. Optimize yield by varying temperature (60–100°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% CuI). Purify via column chromatography (70:30 ethyl acetate/hexane) to isolate the product .
Q. How can NMR spectroscopy and X-ray crystallography be applied to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C/19F NMR : Assign peaks based on substituent effects. For example, the 7-chloro group deshields adjacent protons, while methyl groups at positions 2 and 4 split aromatic proton signals. Compare with 5-fluoroindole derivatives (δ ~6.8–7.5 ppm for aromatic protons; δ ~-110 ppm for 19F) .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Collect high-resolution data (≤1.0 Å) and refine anisotropic displacement parameters. Validate geometry using ORTEP-3 for graphical representation .
Q. What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- pH stability : Incubate in buffers (pH 1–13) for 24–72 hours. Quench reactions and analyze by LC-MS for hydrolytic byproducts (e.g., demethylation or defluorination).
- Light sensitivity : Expose to UV (254 nm) and visible light for 48 hours; track changes via UV-Vis spectroscopy .
Q. How can missing physicochemical data (e.g., melting point, solubility) be experimentally determined?
- Methodological Answer :
- Melting point : Use a capillary tube method with a calibrated melting point apparatus. Ramp temperature at 1°C/min and record the range.
- Solubility : Perform shake-flask experiments in solvents (DMSO, ethanol, water). Saturate solutions, filter, and quantify via gravimetry or UV absorbance.
- LogP : Estimate via reverse-phase HPLC (octanol-water partition coefficient) using a calibration curve with standard compounds .
Q. What safety protocols are advised for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if airborne particles are generated.
- Ventilation : Work in a fume hood with ≥100 ft/min airflow.
- Waste disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers.
- Toxicity screening : Perform Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity .
Advanced Research Questions
Q. How do the electron-withdrawing (Cl, F) and electron-donating (CH₃) substituents influence the compound’s electronic properties and reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO). The 5-fluoro and 7-chloro groups lower electron density at the indole core, enhancing electrophilic substitution at position 3. Methyl groups at 2 and 4 increase steric hindrance, directing reactions to less-substituted positions. Validate with Hammett σ constants (σ_meta(F) = 0.34; σ_para(Cl) = 0.23) and correlate with experimental reaction rates .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s potential in kinase inhibition?
- Methodological Answer :
- Library synthesis : Derivatize the indole core at position 3 with sulfonamide or carbamate groups (e.g., using tosyl chloride under NaH/THF conditions) .
- Assays : Screen against kinase panels (e.g., Flt3, Akt) using fluorescence polarization assays. Measure IC₅₀ values and compare with bisindolylmaleimide analogs (e.g., IC₅₀ = 0.2–5 µM for Flt3) .
- Molecular docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets (PDB: 1XKK for Flt3). Prioritize derivatives with ΔG < -8 kcal/mol .
Q. What methods resolve contradictions in crystallographic data, such as disordered methyl groups or anomalous thermal parameters?
- Methodological Answer :
- Disorder modeling : In SHELXL, split disordered methyl groups into two positions (PART 1/2) and refine occupancy factors. Apply SIMU/DELU restraints to suppress unrealistic thermal motion.
- Twinned data : Use TwinRotMat to identify twin laws (e.g., two-fold rotation). Refine with HKLF 5 format and validate via R1/Rint (<5% difference).
- Validation tools : Check with PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing interactions .
Q. How can computational models predict the compound’s metabolic pathways and potential toxicity?
- Methodological Answer :
- In silico metabolism : Use GLORYx or SyGMa to simulate Phase I/II reactions (e.g., CYP450-mediated oxidation at methyl groups). Highlight metabolites with Similarity Ensemble Approach (SEA) scores >0.5.
- Toxicity prediction : Run ProTox-II for hepatotoxicity alerts and LD₅₀ estimates. Cross-reference with EPA DSSTox databases for structural analogs .
Q. What analytical strategies address discrepancies between experimental and theoretical NMR chemical shifts?
- Methodological Answer :
- Shift prediction : Use ACD/Labs or Gaussian NMR modules with the GIAO method. Compare theoretical vs. experimental δ values (allow ±0.3 ppm tolerance for 1H).
- Solvent effects : Account for DMSO-d6 or CDCl3 solvent shifts via the IEFPCM model.
- Dynamic effects : For flexible substituents (e.g., methyl rotation), perform MD simulations and average chemical shifts over 100 ps trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
